molecular formula C6H11I B15198323 5-Iodo-2-methyl-2-pentene CAS No. 43161-11-1

5-Iodo-2-methyl-2-pentene

Cat. No.: B15198323
CAS No.: 43161-11-1
M. Wt: 210.06 g/mol
InChI Key: GYZXREZVEDFMNG-UHFFFAOYSA-N
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Description

5-Iodo-2-methyl-2-pentene is an organic compound with the molecular formula C6H11I. It is a derivative of pentene, where an iodine atom is substituted at the fifth position and a methyl group at the second position of the pentene chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methyl-2-pentene typically involves the iodination of 2-methyl-2-pentene. One common method is the addition of iodine to the double bond of 2-methyl-2-pentene in the presence of a catalyst such as silver nitrate or mercuric acetate. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-methyl-2-pentene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Iodo-2-methyl-2-pentene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-2-methyl-2-pentene involves its interaction with various molecular targets. The iodine atom and the double bond in the compound make it reactive towards nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the reactions and the target molecules .

Comparison with Similar Compounds

Uniqueness: 5-Iodo-2-methyl-2-pentene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic size and higher electronegativity of iodine influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

43161-11-1

Molecular Formula

C6H11I

Molecular Weight

210.06 g/mol

IUPAC Name

5-iodo-2-methylpent-2-ene

InChI

InChI=1S/C6H11I/c1-6(2)4-3-5-7/h4H,3,5H2,1-2H3

InChI Key

GYZXREZVEDFMNG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCI)C

Origin of Product

United States

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